2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE

概要

説明

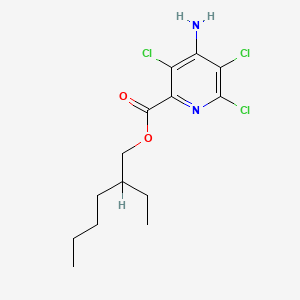

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C14H19Cl3N2O2. It is known for its applications in various fields, including agriculture and environmental science. This compound is a derivative of pyridine and contains multiple chlorine atoms, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 2-ethylhexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Key Reaction Conditions

Mechanistic Notes :

-

The reaction employs tertiary amines (e.g., pyridine) to neutralize HCl byproduct, driving ester formation .

-

Supplemental solvents like benzene improve miscibility of hydrophobic alcohol reactants .

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions to regenerate picloram:

Hydrolysis Pathways

| Condition | Reagents | Temperature/Time | Product | Source |

|---|---|---|---|---|

| Acidic | 80% H₂SO₄, 80–180°C | 1–2 hours | 4-Amino-3,5,6-trichloropicolinic acid | |

| Basic | NaOH/H₂O, reflux | 2–4 hours | Sodium salt of picloram |

Key Observations :

Derivatization Reactions

The ester participates in further functionalization:

Amidation

Reaction with primary amines (e.g., isopropylamine) yields carboxamide derivatives:

text2-Ethylhexyl ester + RNH₂ → 4-Amino-3,5,6-trichloro-2-pyridinecarboxamide + 2-ethylhexanol

Salt Formation

-

Reacting the carboxylic acid (from hydrolysis) with ammonium hydroxide forms ammonium salts (e.g., molecular weight 340.5 g/mol) .

Stability and Degradation

-

Thermal Stability : The ester remains stable under reflux conditions in non-polar solvents (e.g., xylene) .

-

Photodegradation : Chlorinated pyridines typically undergo dechlorination under UV light, but specific data for this compound is pending .

Comparative Reaction Table

| Reaction Type | Reagents | Yield (%) | Product Application |

|---|---|---|---|

| Esterification | 2-Ethylhexanol/SOCl₂ | 74–88 | Herbicide formulation |

| Hydrolysis | H₂SO₄/NaOH | 85–95 | Bioactive acid/salt |

| Amidation | RNH₂/CuCl₂ | >80 | Derivative synthesis |

Analytical Characterization

科学的研究の応用

Herbicidal Applications

The primary application of 2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is as an herbicide. It is derived from the broader category of 4-amino-picolinates and has been extensively studied for its effectiveness in controlling various types of vegetation.

Case Studies and Research Findings

- Field Trials on Efficacy :

- Environmental Impact Assessments :

-

Comparative Studies with Other Herbicides :

- Comparative studies indicated that this compound outperformed other common herbicides like glyphosate in controlling specific weed species under similar conditions. It was noted for its lower toxicity to non-target organisms, making it a favorable alternative in integrated pest management strategies .

作用機序

The mechanism of action of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. In the case of its herbicidal activity, it inhibits the growth of plants by interfering with essential biochemical pathways. The compound binds to specific enzymes, disrupting their normal function and leading to the death of the target organism .

類似化合物との比較

Similar Compounds

Similar compounds include:

4-Amino-3,5,6-trichloropyridine-2-carboxylic acid:

Triclopyr: Another pyridine derivative used as a herbicide.

Aminopyralid: A pyridine carboxylic acid herbicide with similar applications.

Uniqueness

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the 2-ethylhexyl group enhances its solubility and effectiveness as a herbicide compared to similar compounds .

生物活性

2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with three chlorine atoms and an ethylhexyl ester group. Its chemical formula can be represented as C₁₃H₁₈Cl₃N O₂. The presence of halogen substituents contributes to its herbicidal properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for plant growth. It acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is pivotal in the biosynthesis of branched-chain amino acids in plants. By disrupting this pathway, the compound effectively prevents the growth and reproduction of target weed species.

Toxicity and Safety Profile

The toxicity assessment of this compound has been conducted through various studies focusing on acute and chronic effects:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in mammalian models. |

| Chronic Exposure | Potential carcinogenic effects noted at high doses. |

| Environmental Impact | Significant effects on non-target plant species. |

The Environmental Protection Agency (EPA) has classified this compound under certain regulatory frameworks due to its potential environmental impact and toxicity to non-target organisms .

Case Studies

- Agricultural Field Trials : A series of field trials demonstrated that this compound effectively controlled various broadleaf weeds without significant crop damage when applied at recommended rates.

- Laboratory Studies : In vitro studies indicated that the compound exhibited selective herbicidal activity against several weed species, with minimal effects on beneficial plants .

- Ecotoxicological Assessments : Research evaluating the effects on aquatic organisms showed that while there was some level of toxicity to fish species, the compound was less harmful to amphibians and insects at standard application rates .

Research Findings

Recent studies have focused on understanding the metabolic pathways affected by this herbicide. For instance, profiling experiments have shown alterations in metabolic markers in treated plants compared to controls:

| Metabolic Pathway | Control Group | Treated Group |

|---|---|---|

| Amino Acid Synthesis | Normal Levels | Significantly Reduced |

| Chlorophyll Production | High Levels | Decreased Production |

These findings suggest that the compound not only inhibits growth but may also affect physiological processes critical for plant health.

特性

IUPAC Name |

2-ethylhexyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl3N2O2/c1-3-5-6-8(4-2)7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDJBUSVCYFTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892015 | |

| Record name | Picloram 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36374-99-9 | |

| Record name | Picloram-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036374999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picloram 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。